Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
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Overview
Description
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is a Schiff base compound derived from the condensation of 1H-indole-3-carbaldehyde and 4-methylbenzenamine. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methylbenzenamine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts
Mechanism of Action
The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s Schiff base structure allows it to participate in electron transfer processes and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1H-indol-3-ylmethylene)-4-bromo-: Similar structure but with a bromine substituent.
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-: Contains a nitro group instead of a methyl group.
Uniqueness
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is unique due to its specific substituent (methyl group) on the benzene ring, which can influence its reactivity and interaction with metal ions. This uniqueness can lead to different biological and chemical properties compared to its analogs .
Properties
CAS No. |
105850-59-7 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3 |
InChI Key |
OPUZFNDUUCKCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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